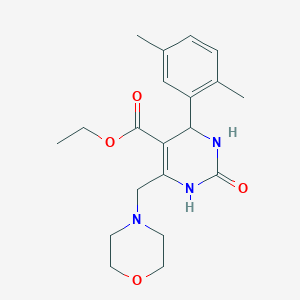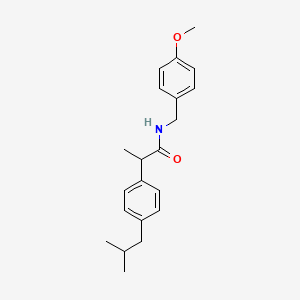![molecular formula C22H19FN2O3S B4194533 1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4194533.png)
1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone
描述
1-(4-fluorophenyl)-3-[4-(methylthio)phenyl]-3-[(4-nitrophenyl)amino]-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 4'-fluoro-4-methylthio-2'-nitrodiphenylamine or FMNDA. It is a yellow crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of FMNDA is based on its ability to undergo a photochemical reaction upon exposure to light. This reaction generates singlet oxygen, which is a highly reactive species that can cause oxidative damage to biomolecules. In the case of PDT, singlet oxygen is generated specifically in cancer cells that have accumulated FMNDA, leading to their destruction.
Biochemical and Physiological Effects:
FMNDA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. Additionally, it has been shown to modulate the activity of certain enzymes and ion channels.
实验室实验的优点和局限性
The advantages of using FMNDA in lab experiments include its high sensitivity and specificity for detecting ROS, its ability to selectively target cancer cells in PDT, and its versatility as a molecular probe. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for research on FMNDA. One direction is the development of more efficient and selective PDT agents based on FMNDA. Another direction is the use of FMNDA as a tool for studying the role of ROS in various biological processes. Additionally, FMNDA could be used to investigate the mechanisms of action of other drugs and compounds that affect ROS levels. Finally, further research is needed to fully understand the potential toxicity and safety concerns associated with FMNDA.
科学研究应用
FMNDA has been used in a variety of scientific research applications. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. FMNDA is also used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, FMNDA has been used as a molecular probe for studying protein-ligand interactions and enzyme kinetics.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)-3-(4-nitroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYFAWGCXVSXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-3-[(4-nitrophenyl)amino]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194460.png)
![N-isopropyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4194468.png)
![ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4194473.png)
![3-ethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4194475.png)
![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4194485.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4194492.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4194503.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4194511.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B4194512.png)
![dimethyl 5-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]isophthalate](/img/structure/B4194534.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4194551.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4194555.png)